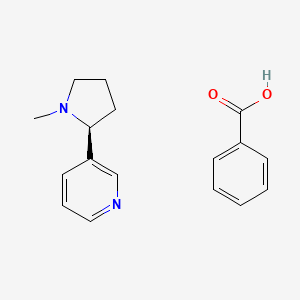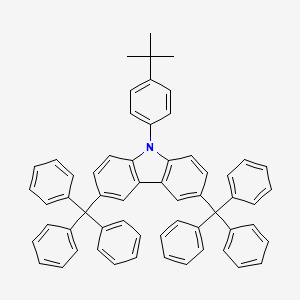
methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound with a unique structure that includes a phthalimide moiety and a long aliphatic chain with conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps. One common route starts with the preparation of the phthalimide derivative, followed by the introduction of the aliphatic chain through a series of coupling reactions. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide moieties, such as thalidomide, have been studied for their biological activities.
Aliphatic Esters: Other esters with long aliphatic chains and conjugated double bonds, such as methyl linoleate, share structural similarities.
Uniqueness
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate is unique due to its combination of a phthalimide moiety and a long aliphatic chain with conjugated double bonds. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C24H29NO5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
methyl (4E)-2-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C24H29NO5/c1-16(2)8-7-9-17(3)12-13-20(24(29)30-4)21(26)14-15-25-22(27)18-10-5-6-11-19(18)23(25)28/h5-6,8,10-12,20H,7,9,13-15H2,1-4H3/b17-12+ |
Clave InChI |
VFKHNJQXQVDGNB-SFQUDFHCSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




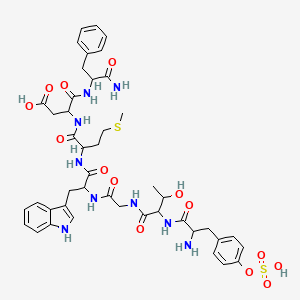
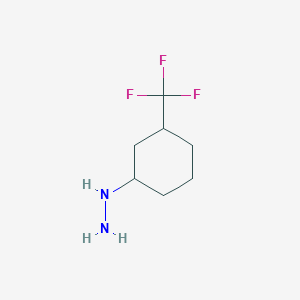

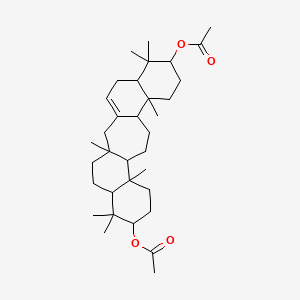
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)

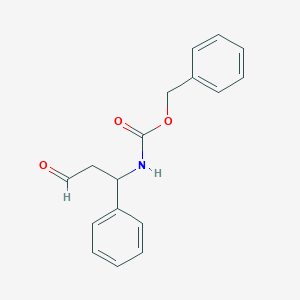


![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
